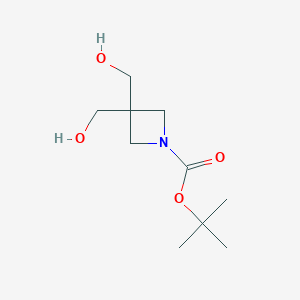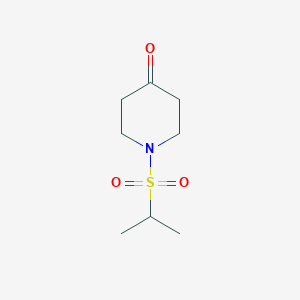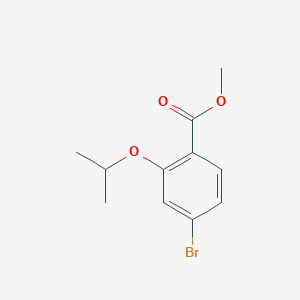![molecular formula C12H14N2O2 B3071978 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol CAS No. 1015946-14-1](/img/structure/B3071978.png)
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol
描述
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperidine ring substituted with a benzo[d]oxazole moiety, making it a unique structure in the realm of heterocyclic chemistry.
作用机制
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and -5, by inhibiting their activities .
Biochemical Pathways
The inhibition of GRK-2 and -5 by this compound affects several biochemical pathways. These kinases are involved in the regulation of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with GRK-2 and -5. By inhibiting these kinases, the compound can potentially modulate the signaling of GPCRs, which could have various effects on cellular functions .
准备方法
The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized via various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the Benzo[d]oxazole and Piperidine Rings: This step often involves nucleophilic substitution reactions where the benzo[d]oxazole moiety is introduced to the piperidine ring under controlled conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the benzo[d]oxazole moiety can be replaced or modified using different nucleophiles under suitable conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Medicine: Research indicates potential therapeutic applications, including antifungal and antibacterial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
(1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Benzoxazole Derivatives: These compounds, including various substituted benzoxazoles, exhibit a wide range of biological activities, such as antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIKPHFCLGQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)
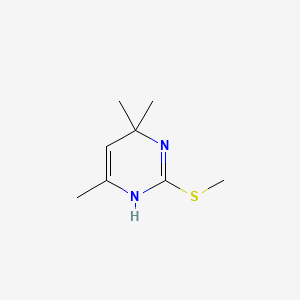
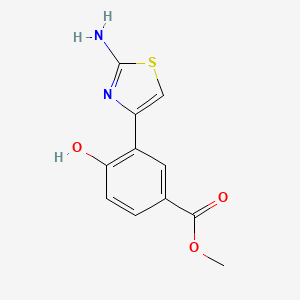

![[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071934.png)
![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)
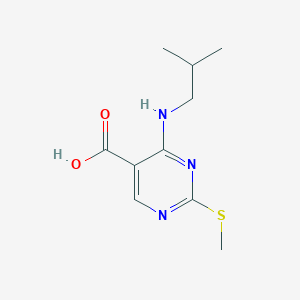
![5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3071954.png)

![[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride](/img/structure/B3071987.png)
